molecular formula C21H21N3O3S B2894638 N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034247-47-5

N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2894638
CAS No.: 2034247-47-5
M. Wt: 395.48
InChI Key: JSSYXUJMRZSKKL-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide ( 2034247-47-5) is a small molecule with a molecular formula of C21H21N3O3S and a molecular weight of 395.47 g/mol . This compound features a distinctive structure combining a [2,3'-bipyridine] core linked via a propanamide spacer to a 4-(methylsulfonyl)phenyl group. The bipyridine moiety is a well-known ligand in coordination chemistry, offering strong chelating properties for transition metals, which makes this compound a valuable building block for catalytic systems and materials science research . The methylsulfonyl group enhances the molecule's polarity and can be critical for forming specific interactions with biological targets. With a topological polar surface area of 97.4 Ų and calculated properties such as seven rotatable bonds, this compound presents significant versatility for molecular design and optimization . While specific biological data for this compound is not available in the public domain, its structural motifs are commonly explored in medicinal chemistry. The presence of the bipyridine and methanesulfonyl groups suggests potential for investigation in various biochemical contexts, such as enzyme inhibition or receptor modulation. For instance, structurally related propanamide compounds featuring methanesulfonyl groups have been investigated as potent antagonists for targets like the TRPV1 receptor, which is a key player in pain and inflammation pathways . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize it as a key intermediate or a scaffold in the development of novel therapeutic agents, molecular probes, or functional materials.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-28(26,27)19-9-6-16(7-10-19)8-11-20(25)24-15-18-5-3-13-23-21(18)17-4-2-12-22-14-17/h2-7,9-10,12-14H,8,11,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSYXUJMRZSKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Groups
N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide 2191216-50-7 C₂₁H₂₁N₃O₃S 395.5 4-(methylsulfonyl)phenyl, [2,3'-bipyridin] Methylsulfonyl, bipyridine, propanamide
N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide 2034208-92-7 C₂₂H₂₅N₃O₄ 407.5 2,3,4-trimethoxyphenyl, [2,3'-bipyridin] Methoxy, bipyridine, propanamide
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide 2034419-44-6 C₁₉H₁₉NO₃S₃ 405.6 Thiophene derivatives Methylsulfonyl, thiophene, propanamide
Key Observations:

Substituent Effects: The methylsulfonyl group in the target compound (CAS 2191216-50-7) enhances polarity and hydrogen-bond acceptor capacity compared to the trimethoxy group in CAS 2034208-92-7, which is electron-donating and increases lipophilicity .

Bipyridine vs. Thiophene Moieties :

  • Bipyridine systems (e.g., in CAS 2191216-50-7 and 2034208-92-7) facilitate metal coordination, which is absent in thiophene-based analogs. This property is critical in designing metalloenzyme inhibitors or catalysts .
  • Thiophene rings introduce sulfur atoms, which may improve metabolic stability but reduce basicity compared to pyridine .

Molecular Weight and Bioavailability :

  • All three compounds have molecular weights >390 Da, approaching the upper limit for oral bioavailability. However, the methylsulfonyl group in the target compound may improve aqueous solubility, counteracting high molecular weight .

Functional Group Analysis

  • Methylsulfonyl (SO₂CH₃) : Present in the target compound and CAS 2034419-44-6, this group is strongly electron-withdrawing, stabilizing negative charge and enhancing binding to polar enzyme active sites (e.g., kinases or proteases) .
  • Thiophene : The sulfur atoms in CAS 2034419-44-6 may engage in hydrophobic interactions or covalent bonding with cysteine residues in proteins .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step reactions, typically starting with functionalization of the bipyridine core followed by coupling with the methylsulfonylphenyl-propanamide moiety. Key steps include:

  • Bipyridine activation : Alkylation or amidation reactions to introduce the methyl linker .
  • Sulfonamide/propanamide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Critical parameters : Temperature (60–80°C), pH control (neutral to slightly basic), and anhydrous solvents to prevent hydrolysis .
  • Yield optimization : Monitor intermediates via TLC/HPLC and employ recrystallization or column chromatography for purification .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : Prioritize 1H^1H- and 13C^{13}C-NMR to confirm bipyridine proton environments (δ 8.5–9.5 ppm) and methylsulfonyl group integration (δ 3.1–3.3 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .
  • IR spectroscopy : Identify amide C=O stretching (~1650 cm1^{-1}) and sulfonyl S=O peaks (~1150/1350 cm1^{-1}) .
  • HPLC-PDA : Assess purity (>95%) and detect trace byproducts .

Q. What preliminary biological screening approaches are recommended to evaluate its therapeutic potential?

  • Enzyme inhibition assays : Test against kinases or proteases due to the bipyridine’s metal-chelating properties .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via MTT or resazurin assays .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity .

Advanced Research Questions

Q. How can computational chemistry methods predict interaction mechanisms with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes/receptors (e.g., tyrosine kinases) .
  • MD simulations : Analyze stability of ligand-target complexes in aqueous environments over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., bipyridine vs. pyridine) with bioactivity .

Q. What strategies resolve contradictions in bioactivity data across experimental models?

  • Assay standardization : Replicate studies under consistent conditions (e.g., cell passage number, serum concentration) .
  • Off-target profiling : Use proteome-wide screens (e.g., CETSA) to identify unintended interactions .
  • Species-specific factors : Compare results in human vs. murine models to assess translational relevance .

Q. How do structural modifications impact physicochemical properties and target selectivity?

  • Bipyridine substitution : Replacing bipyridine with pyrazine reduces metal chelation, altering enzyme inhibition profiles .
  • Methylsulfonyl replacement : Fluorophenylsulfonamide derivatives show enhanced lipophilicity (logP increase by ~0.5) but lower solubility .
  • Propanamide linker : Shortening to acetamide decreases conformational flexibility, affecting binding kinetics .
ModificationImpact on logPSolubility (mg/mL)IC50_{50} (μM)
Bipyridine → Pyridine+0.30.12 → 0.081.5 → 5.2
Methylsulfonyl → Fluorophenyl+0.70.10 → 0.040.8 → 3.1
(Data adapted from )

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and oxidants (H2_2O2_2) to identify degradation pathways .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS .
  • Metabolite profiling : Use liver microsomes to predict Phase I/II metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzyme inhibition potency?

  • Kinetic validation : Re-test under uniform conditions (e.g., substrate concentration, incubation time) .
  • Allosteric vs. competitive inhibition : Perform Lineweaver-Burk plots to clarify mechanism .
  • Cofactor requirements : Assess metal ion dependence (e.g., Mg2+^{2+}, Zn2+^{2+}) for bipyridine-mediated activity .

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